4-(6-Cyano-2-pyridyloxy)aniline
Description
4-(6-Cyano-2-pyridyloxy)aniline is an aromatic amine derivative featuring a pyridine ring substituted with a cyano (-CN) group at the 6-position and linked via an ether oxygen to an aniline moiety.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-(4-aminophenoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-8-10-2-1-3-12(15-10)16-11-6-4-9(14)5-7-11/h1-7H,14H2 |
InChI Key |
FPBQJBMCQGADBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-aminophenoxy)pyridine-2-carbonitrile typically involves a multi-step process. One common method is the condensation of 4-aminophenol with 2-chloropyridine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(4-aminophenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(4-aminophenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-aminophenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The substituents on the pyridine ring and the nature of the linker (e.g., ether, methylene) critically determine the compound’s behavior. Below is a comparative analysis of key analogs:
Table 1: Comparison of 4-(6-Cyano-2-pyridyloxy)aniline and Structural Analogs
Key Differences and Implications
Carbamoyl (-CONH₂) in 4-(2-Carbamoyl-pyridin-4-yloxy)aniline introduces hydrogen-bonding capability, improving solubility in polar solvents compared to the hydrophobic cyano group .
Synthetic Routes :
- Analogs like 4-(2-Carbamoyl-pyridin-4-yloxy)aniline are synthesized via nucleophilic aromatic substitution (e.g., coupling aniline derivatives with activated pyridines) , a method likely applicable to the target compound.
- Chlorinated analogs (e.g., 3-chloro-4-(6-methyl-3-pyridinyl)oxyaniline) may require halogenation steps or use of pre-substituted pyridines .
Physical Properties: The melting point of 178°C for 3-chloro-4-(6-methyl-3-pyridinyl)oxyaniline suggests higher crystallinity due to chloro and methyl substituents, whereas the target compound’s cyano group may lower melting points due to reduced symmetry .
Applications: The target compound’s cyano group is a versatile handle for further functionalization (e.g., hydrolysis to -COOH or reduction to -CH₂NH₂), making it valuable in drug discovery . Chlorinated analogs are preferred in agrochemicals for their stability and pesticidal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
